N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial Applications
Substituted pyridines and pyrazines, which are structurally related to the compound , have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds, including derivatives with 1,2,4-oxadiazole rings, exhibited significant antimycobacterial properties, with activities ranging up to 16 times the potency of pyrazinamide, a known antimycobacterial agent. The increased lipophilicity through derivatization was aimed at improving cellular permeability, suggesting a strategy that could be applicable to N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide as well (Gezginci, Martin, & Franzblau, 1998).
Anticancer Applications
The synthesis and characterization of new 5-aminopyrazole derivatives, which share a functional group similarity with the compound of interest, have been carried out, with some derivatives evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study indicates the potential for the development of cancer therapeutics based on pyrazole and pyrazine derivatives (Hassan, Hafez, & Osman, 2014).
Synthetic Methodologies
Efficient synthesis methods for pyrazole derivatives, including those with antimicrobial and other bioactivities, have been developed, demonstrating the compound's versatility in synthetic chemistry. Microwave-assisted synthesis methods have been reported for tetrazolyl pyrazole amides, highlighting rapid and efficient synthesis routes that could potentially be adapted for the synthesis of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide and its derivatives (Hu, Wang, Zhou, & Xu, 2011).
Mechanism of Action
Target of Action
The primary targets of the compound “N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide” are currently unknown. This compound is structurally related to the class of pyrazines and oxadiazoles , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Based on the biological activities of structurally related compounds, it can be hypothesized that the compound may interact with various enzymes, receptors, or proteins to exert its effects . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
Given the diverse biological activities of related compounds, it is likely that multiple pathways could be affected . These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others .
Result of Action
Based on the biological activities of related compounds, potential effects could include modulation of enzyme activity, alteration of receptor signaling, inhibition of microbial growth or viral replication, neuroprotection, and cytotoxic effects on tumor cells .
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-13(10-7-14-3-4-15-10)16-8-11-17-12(18-21-11)9-1-5-20-6-2-9/h3-4,7,9H,1-2,5-6,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLZAAQLYZDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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